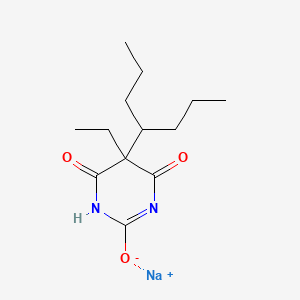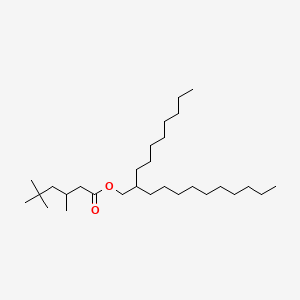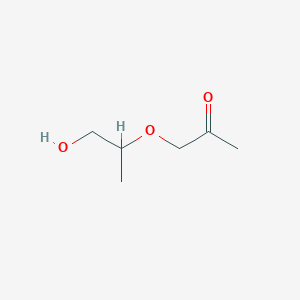
(Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is an organotin compound with the molecular formula C22H44O4S2Sn and a molar mass of 555.42 g/mol . This compound is known for its unique structure, which includes a dimethylstannylene core bonded to thioethylene and 2-ethylhexanoate groups. It is primarily used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) typically involves the reaction of dimethyltin dichloride with 2-ethylhexanoic acid and thioethylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin bis(2-ethylhexanoate)
- Dimethyltin bis(thioethylene)
Uniqueness
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is unique due to its combination of thioethylene and 2-ethylhexanoate groups bonded to a dimethylstannylene core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
67939-64-4 |
|---|---|
Molekularformel |
C22H44O4S2Sn |
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
2-[2-(2-ethylhexanoyloxy)ethylsulfanyl-dimethylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KJUUWRGQFLZYKV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)OCCS[Sn](C)(C)SCCOC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)




